
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride
Overview
Description
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3S and a molecular weight of 320.84 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis and Preparation
The synthesis of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions to ensure high purity and yield.
Biochemical Assays and Enzyme Inhibition
This compound has been extensively studied for its enzyme inhibition properties. It acts primarily as an enzyme inhibitor, interacting with active sites on enzymes to modulate their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects against diseases where these enzymes play critical roles .
Table 1: Enzyme Inhibition Data
Compound | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide | EGFR | 12 | |
Analog 1 | EGFR-L858R/T790M | 5.51 | |
Analog 2 | Other Kinases | >100 |
The compound has shown promising results in inhibiting key signaling pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) pathway .
Drug Discovery
This compound is being investigated as a lead compound in drug discovery due to its ability to modulate receptor functions and inhibit specific enzymes. Its unique chemical structure allows it to interact with various biological targets, making it suitable for developing new therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. The compound's sulfonamide group is particularly relevant for its interactions with biological targets .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide
- N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide sulfate
- N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide phosphate
Uniqueness
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Biological Activity
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride (CAS No. 1185317-97-8) is a sulfonamide compound with potential applications in medicinal chemistry and biological research. Its structure features a piperidine moiety, which is known for enhancing biological activity through interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
- Molecular Formula: C13H21ClN2O3S
- Molecular Weight: 320.84 g/mol
The synthesis typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine, often conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions.
This compound acts primarily as an enzyme inhibitor. The compound's sulfonamide group can interact with active sites on enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, potentially resulting in therapeutic effects against diseases where these enzymes play a critical role .
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition activity. For instance, it has been tested against various enzymes involved in cancer progression and inflammatory responses. Specific studies have demonstrated that analogs of this compound can inhibit key signaling pathways such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Table 1: Enzyme Inhibition Data
Compound | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide | EGFR | 12 | |
Analog 1 | EGFR-L858R/T790M | 5.51 | |
Analog 2 | Other Kinases | >100 |
Cellular Assays
Cellular assays have shown that this compound can induce apoptosis in cancer cell lines. For example, in studies involving MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibited growth inhibition comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 2: Antiproliferative Activity
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 9.46 | 5-FU | 17.02 |
MDA-MB-231 | 1.75 | 5-FU | 11.73 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in breast cancer models, suggesting its potential as a treatment option .
- Inflammatory Diseases : Research has indicated that sulfonamide derivatives can modulate inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases .
Safety and Toxicology
While specific acute toxicity data for this compound is limited, general safety assessments indicate that compounds in this class typically exhibit low toxicity profiles at therapeutic doses . Long-term studies are necessary to fully understand the safety margins and potential side effects.
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-15(2)19(16,17)13-5-3-11(4-6-13)18-12-7-9-14-10-8-12;/h3-6,12,14H,7-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUQRCQTGAXFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671375 | |
Record name | N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-97-8 | |
Record name | N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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